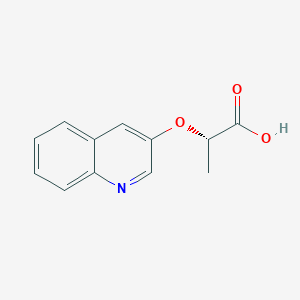

(2S)-2-Quinolin-3-yloxypropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature) and any distinctive odors .

Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It could involve reactions with acids or bases, redox reactions, or reactions with various reagents .Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity. Techniques such as infrared spectroscopy, ultraviolet-visible spectroscopy, or mass spectrometry might be used .Scientific Research Applications

Molecular Recognition

Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, a related compound, has been utilized as a chiral solvating agent for molecular recognition of enantiomers of acids. Discrimination of isomers was detected by NMR or fluorescence spectroscopy, demonstrating applications in quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).

Fluorescence for Zinc Sensing

Quinoline-derivatized fluoresceins, such as QZ1 and QZ2, have been developed for sensitive and reversible biological zinc (Zn(II)) detection. These compounds exhibit significant fluorescence enhancements upon Zn(II) coordination, offering improved specificity for Zn(II) over other metals (Nolan et al., 2005).

Metal Coordination and Gas Sensing

(E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid was synthesized and used to create metal complexes and coordination polymers with cobalt, copper, and zinc. These compounds, particularly compound 3, exhibit strong fluorescence emission and have been explored for gas sensing properties (Rad et al., 2016).

Allosteric HIV-1 Integrase Inhibitors

2-(Quinolin-3-yl)-acetic-acid derivatives have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds block integrase interactions with viral DNA and its cellular cofactor LEDGF, and cooperatively inhibit HIV-1 replication, presenting a new approach to antiretroviral therapy (Kessl et al., 2012).

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides have demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth. Chemical modifications of lead compounds yielded highly potent antitubercular agents, active against drug-resistant strains and devoid of apparent toxicity to Vero and HaCat cells. This class of compounds may provide drug alternatives for tuberculosis treatment (Pissinate et al., 2016).

Cadmium and Zinc Ion Discrimination

A fluorescent sensor based on a quinoline platform was synthesized for distinguishing cadmium from zinc ions. The sensor exhibits high selectivity and sensitive fluorescence enhancement to Cd(2+) and can differentiate Cd(2+) from Zn(2+) via distinct sensing mechanisms (Zhou et al., 2012).

Mechanism of Action

Target of Action

Similar compounds such as (2s)-2-hydroxyoctanoic acid have been found to interact with enzymes like hydroxyacid oxidase 1 . This enzyme is most active on 2-carbon substrates but also acts on 2-hydroxy fatty acids .

Biochemical Pathways

Similar compounds like (2s)-naringenin are known to be involved in the phenylpropanoid pathway , which is a plant secondary metabolite pathway. This pathway begins with the enzymatic conversion of L-tyrosine to produce p-coumaric acid .

Pharmacokinetics

Similar compounds like (2s)-2-hydroxyoctanoic acid have been found to undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the aging characteristics of similar compounds like polylactic acid . .

Safety and Hazards

Properties

IUPAC Name |

(2S)-2-quinolin-3-yloxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8(12(14)15)16-10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHOOOVWOHGVPM-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2872554.png)

![Methyl({[5-(trifluoromethyl)furan-2-yl]methyl})amine](/img/structure/B2872558.png)

![6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2872564.png)

![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)

![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)